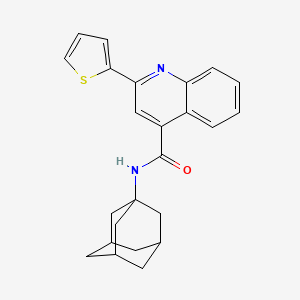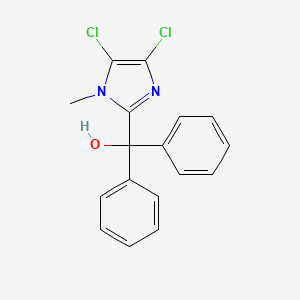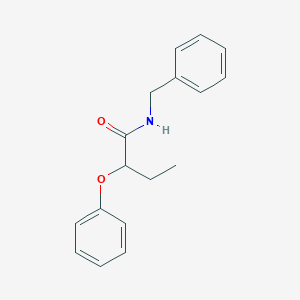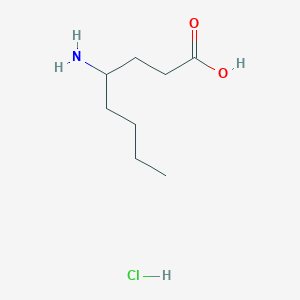
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is widely expressed in various tissues and plays an important role in immune responses, inflammation, and neurodegenerative diseases. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor opens a pore that allows the influx of calcium ions and the efflux of potassium ions. This leads to the activation of downstream signaling pathways that regulate various cellular processes. N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide acts as a competitive antagonist of the P2X7 receptor, which blocks the binding of ATP and prevents the opening of the pore. This results in the inhibition of downstream signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and chronic inflammation. In neuronal cells, this compound has been shown to promote cell survival and reduce neuronal damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages as a tool compound for studying the P2X7 receptor. It is a selective antagonist of the P2X7 receptor, which avoids off-target effects. It has high potency and can be used at low concentrations, which reduces the risk of toxicity and non-specific effects. However, this compound also has some limitations. It is not a reversible antagonist, which means that its effects are long-lasting and cannot be easily reversed. It also has poor solubility in water, which requires the use of organic solvents for its preparation and use.
Orientations Futures
There are several future directions for the research on N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide and its potential therapeutic applications. One direction is to investigate the role of the P2X7 receptor in cancer and the potential of this compound as an anti-cancer agent. Another direction is to optimize the pharmacokinetic properties of this compound to improve its bioavailability and tissue distribution. Finally, the development of more selective and reversible P2X7 receptor antagonists may provide new insights into the physiological and pathological roles of this receptor.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The key step is the formation of the quinoline ring through a condensation reaction between 2-aminothiophenol and 2-chloro-3-formylquinoline. The resulting intermediate is then reacted with N-1-adamantylamine to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide has been widely used as a tool compound to study the P2X7 receptor and its role in various biological processes. It has been shown to inhibit the activation of the P2X7 receptor by ATP, which leads to the suppression of inflammatory responses and the promotion of cell survival. This compound has also been used to investigate the involvement of the P2X7 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(26-24-12-15-8-16(13-24)10-17(9-15)14-24)19-11-21(22-6-3-7-28-22)25-20-5-2-1-4-18(19)20/h1-7,11,15-17H,8-10,12-14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHTGQDMUFFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5235173.png)



![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)

![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)